2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one
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Overview
Description
2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo3,2-gbenzopyran-5-one is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a furobenzopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo3,2-gbenzopyran-5-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furobenzopyran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furobenzopyran ring.
Introduction of Phenyl Groups: Phenyl groups are introduced through Friedel-Crafts alkylation or acylation reactions, using reagents such as benzene and aluminum chloride.
Phenylacetyl Substitution: The phenylacetyl group is introduced via a nucleophilic substitution reaction, often using phenylacetyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo3,2-gbenzopyran-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Phenylacetyl chloride with a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo3,2-gbenzopyran-5-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2,3,6-Triphenyl-5H-furo3,2-gbenzopyran-5-one : Lacks the phenylacetyl group.
- 2,3,6-Triphenyl-9-(methylacetyl)-5H-furo3,2-gbenzopyran-5-one : Contains a methylacetyl group instead of a phenylacetyl group.
Uniqueness
2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo3,2-gbenzopyran-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylacetyl group, in particular, may enhance its interactions with biological targets, making it a compound of interest for further research.
Properties
CAS No. |
113769-38-3 |
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Molecular Formula |
C37H24O4 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2,3,6-triphenyl-9-(2-phenylacetyl)furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C37H24O4/c38-31(21-24-13-5-1-6-14-24)33-36-29(34(39)30(23-40-36)25-15-7-2-8-16-25)22-28-32(26-17-9-3-10-18-26)35(41-37(28)33)27-19-11-4-12-20-27/h1-20,22-23H,21H2 |
InChI Key |
VQZOJUROSWRHIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C3C(=CC4=C2OC=C(C4=O)C5=CC=CC=C5)C(=C(O3)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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